

Macromerine: Solid-State Architecture, Stereochemistry, and Polymorphic Landscape[1]

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Compound of Interest

Compound Name: *Macromerine*

CAS No.: 2970-95-8

Cat. No.: B1210253

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Executive Summary

Macromerine (β -hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine) represents a distinct structural intersection between the psychoactive phenethylamines (e.g., mescaline) and the adrenergic neurotransmitters (e.g., epinephrine).[1][2] Predominantly isolated from *Coryphantha cacti*, its solid-state behavior is governed by the interplay between its rigid aromatic core and the flexible, chiral ethanolamine side chain.

This technical guide dissects the crystallographic and polymorphic characteristics of **macromerine**. It is designed for pharmaceutical scientists and crystallographers, moving beyond basic isolation to the rigorous analysis of its solid-state arrangement, absolute configuration, and potential for polymorphism—a critical factor in bioavailability and stability profiling.

Chemical Architecture and Stereochemistry

Molecular Identity

Macromerine differs from its non-hydroxylated analog (3,4-dimethoxy-N,N-dimethylphenethylamine) by the presence of a hydroxyl group at the benzylic (

) position.[1][2] This functionalization introduces a chiral center, elevating the complexity of its solid-state packing due to enhanced hydrogen bonding capabilities.

- IUPAC Name: (R)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol[1][2]

- Molecular Formula:

[2]

- Molar Mass: 225.29 g/mol [1]

Absolute Configuration

The natural alkaloid exists as the (R)-(-)-enantiomer.[1] This stereochemistry is critical; the spatial arrangement of the

-hydroxyl group dictates the intermolecular hydrogen bonding network in the crystal lattice.

- Chiral Center: C1 (Benzylic carbon)
- Configuration: (R)
- Implication: The (R)-configuration aligns **macromerine** structurally with the natural adrenergic agonists (like (-)-epinephrine), suggesting specific binding pockets in both biological receptors and crystal nucleation sites.[1]

Solid-State Characterization and Crystal Engineering[1]

Crystallization Protocols

Macromerine is an amine and is most stable in the solid state as a salt, typically the hydrochloride (HCl). The free base is an oil or low-melting solid prone to oxidation.[1]

Standard Crystallization Workflow:

- Solvent Selection: Anhydrous ethanol/diethyl ether systems are preferred.[1] The high polarity of ethanol dissolves the salt, while the non-polar ether acts as an anti-solvent to drive nucleation.
- Salt Formation: Gas-phase HCl introduction into an ethereal solution of the free base prevents hydrolysis and ensures stoichiometric protonation of the tertiary amine.

Intermolecular Forces & Lattice Energy

In the crystalline state, **macromerine** HCl is stabilized by a specific network of non-covalent interactions:

- Ionic Interactions: Between the protonated tertiary ammonium nitrogen () and the chloride counter-ion ().
- Hydrogen Bonding: The -hydroxyl group acts as both a donor (to) and an acceptor.[1] The methoxy oxygens (positions 3 and 4) act as weak acceptors, potentially organizing the aromatic stacking.
- Conformational Flexibility: The ethylamine side chain (and torsion angles) can adopt anti or gauche conformations. This flexibility is the primary driver for conformational polymorphism.

Polymorphism: Risk and Screening Strategy

Phenethylamines are notorious for exhibiting polymorphism—the ability to crystallize in multiple distinct unit cells. **Macromerine**'s flexible side chain and multiple H-bond donors make it a high-risk candidate for polymorphism.[1]

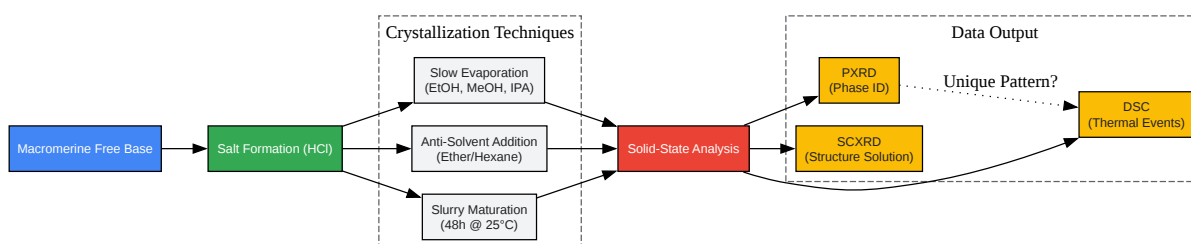
The Polymorphic Landscape

- Form I (Thermodynamic): Likely the most dense packing, achieved through slow evaporation. Characterized by maximized H-bond saturation between the OH group and Chloride ions.[1]
- Form II (Kinetic): Often obtained via rapid precipitation (shock crystallization). May contain high-energy conformers of the side chain.[1]
- Hydrates: The presence of the polar OH and amine groups makes **macromerine** hygroscopic. Lattice water inclusion (pseudopolymorphism) is highly probable if crystallized from aqueous alcohols.

Protocol: Comprehensive Polymorph Screen

To rigorously define the solid-state landscape, the following self-validating screening protocol is recommended.

Experimental Workflow (DOT Diagram)



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Figure 1: Systematic workflow for the isolation and identification of **macromerine** polymorphs.

Structural Analysis Logic

When analyzing the single-crystal X-ray diffraction (SCXRD) data of **macromerine**, researchers must focus on the torsion angles of the ethylamine chain.

Conformational Analysis

The biological activity and crystal packing are defined by the torsion angle

(C_{phenyl} - C_{alpha} - C_{beta} - N).[1]

- Extended (Anti-periplanar):

. Usually the most stable in the solid state for simple phenethylamines, allowing efficient packing of aromatic rings.

- Folded (Syn-clinal/Gauche):

. [1] Often stabilized by intramolecular H-bonding (e.g.,

). [1] In **macromerine**, the intramolecular

bond is sterically possible and may lock the conformation in specific polymorphs.

Data Presentation: Physicochemical Properties

The following table summarizes the expected physicochemical profile for **Macromerine HCl** based on structural analogs.

Property	Value / Characteristic	Relevance
Melting Point	163–165 °C (Lit.)	Sharp endotherm indicates high purity/crystallinity.[1] Broadening suggests amorphous content or mixed polymorphs.[1]
Hygroscopicity	Moderate	The -OH group increases water affinity compared to mescaline. [1] Storage requires desiccation.[1]
Solubility	High in , EtOH; Insoluble in	Critical for solvent selection in recrystallization.
Chirality	(EtOH)	Optical rotation confirms enantiomeric purity of the (R)-isomer.[1]

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